4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione
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Overview
Description
4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione typically involves multi-step organic reactions. One common approach is the condensation of appropriate naphthalene derivatives with amines under controlled conditions. The reactions are often carried out in solvents like ethanol or dimethylformamide (DMF) at temperatures ranging from 20°C to 40°C, using catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce imine groups to amines.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce fully saturated amines.
Scientific Research Applications
4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its cytotoxic properties against cancer cells.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-diamino-1,3,5-triazines: Known for their anticancer properties.
2-imino-coumarins: Used in medicinal chemistry for their biological activity.
Uniqueness
What sets 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to form stable complexes with various molecular targets makes it particularly valuable in medicinal chemistry and materials science.
Properties
CAS No. |
55524-89-5 |
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Molecular Formula |
C21H20N4O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4,11-diamino-1-imino-2-(3-methoxybutyl)naphtho[2,3-f]isoindole-3,5,10-trione |
InChI |
InChI=1S/C21H20N4O4/c1-9(29-2)7-8-25-20(24)14-15(21(25)28)17(23)13-12(16(14)22)18(26)10-5-3-4-6-11(10)19(13)27/h3-6,9,24H,7-8,22-23H2,1-2H3 |
InChI Key |
PLCUNNRCOLFNTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C(=N)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N)OC |
Origin of Product |
United States |
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